molecular formula C16H19ClN2O B2577782 3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1421584-92-0

3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2577782
CAS No.: 1421584-92-0
M. Wt: 290.79
InChI Key: KOUUOBIJCNMNEL-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a piperidinyl-butynyl side chain, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidinyl-butynyl intermediate: This involves the reaction of piperidine with an appropriate alkyne precursor under basic conditions.

    Coupling with benzamide: The intermediate is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The alkyne and piperidine moieties can be oxidized or reduced to form different derivatives.

    Coupling reactions: The alkyne group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex polycyclic structures.

Scientific Research Applications

3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The piperidinyl-butynyl side chain allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.

    3-chloro-N-(4-(morpholin-1-yl)but-2-yn-1-yl)benzamide: Contains a morpholine ring instead of piperidine, which can alter its biological activity.

    3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)aniline: Aniline derivative with different electronic properties compared to benzamide.

Uniqueness

The presence of the chloro group and the piperidinyl-butynyl side chain in 3-chloro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide makes it unique in terms of its chemical reactivity and potential biological activity. These structural features allow for a wide range of chemical modifications and applications, distinguishing it from similar compounds.

Properties

IUPAC Name

3-chloro-N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-15-8-6-7-14(13-15)16(20)18-9-2-5-12-19-10-3-1-4-11-19/h6-8,13H,1,3-4,9-12H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUUOBIJCNMNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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